molecular formula C16H23BrN2O4S B3030648 4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine CAS No. 937012-68-5

4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine

Cat. No.: B3030648
CAS No.: 937012-68-5
M. Wt: 419.3
InChI Key: RWITZYGOTODACS-UHFFFAOYSA-N
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Description

4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine (CAS: 937012-68-5) is a heterocyclic compound featuring a seven-membered homopiperazine core modified with two key substituents:

  • A tert-butyloxycarbonyl (Boc) group at the 4-position, serving as a protective group for the secondary amine.
  • A 4-bromobenzenesulfonyl moiety at the 1-position, contributing to electronic and steric properties .

Molecular Formula: C₁₆H₂₃BrN₂O₄S
Molecular Weight: 419.334 g/mol
Applications: Primarily used as a synthetic intermediate in medicinal chemistry for the development of receptor ligands, kinase inhibitors, and allosteric modulators. Its Boc group facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)sulfonyl-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-9-4-10-19(12-11-18)24(21,22)14-7-5-13(17)6-8-14/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWITZYGOTODACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725504
Record name tert-Butyl 4-(4-bromobenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937012-68-5
Record name tert-Butyl 4-(4-bromobenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine typically involves the following steps:

    Protection of Homopiperazine: The homopiperazine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Sulfonylation: The protected homopiperazine is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to introduce the 4-bromobenzenesulfonyl group.

The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature, typically around room temperature to 50°C, and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Deprotection Reactions: The major product is the free amine derivative of homopiperazine.

Scientific Research Applications

4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The Boc group provides stability and protection during synthetic transformations, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Homopiperazine vs. Piperazine Derivatives

Homopiperazine derivatives differ from piperazine analogs by the presence of an additional methylene group, creating a seven-membered ring instead of six. This structural variation impacts conformational flexibility , solubility , and target binding .

Key Examples:
Compound Name Core Structure Substituents Biological Target Ki or IC₅₀ (nM) LogP Reference
4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine Homopiperazine Boc (4-), 4-bromobenzenesulfonyl (1-) Synthetic intermediate N/A ~3.5*
1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine Piperazine 4-bromobenzenesulfonyl (1-), 4-methylphenyl (4-) Dopamine receptors D3: >100 ~2.8*
H-1152 Homopiperazine 5-isoquinolinesulfonyl, methyl (1-, 2-) Rho-kinase (ROCK) 1.6 2.1
VU0105737 Homopiperazine 2,4-dimethoxyphenylamide, sulfonamide mGlu4 (Positive allosteric modulator) EC₅₀: 120 2.5

*Estimated based on structural analogs.

Key Findings:
  • Receptor Affinity : Piperazine analogs (e.g., 1-(4-bromo-benzenesulfonyl)-4-p-tolyl-piperazine) exhibit higher binding affinity for dopamine D2/D3 receptors compared to homopiperazine derivatives but lower intrinsic efficacy. For example, homopiperazine analogs showed 2- to 8-fold lower Ki values at D3 receptors but higher adenylyl cyclase inhibition efficacy (60–90% vs. 20–96% for piperazines) .
  • Kinase Inhibition : H-1152, a homopiperazine sulfonamide, demonstrates 100-fold greater potency against Rho-kinase (Ki = 1.6 nM) compared to piperazine-based inhibitors like Y-27632 (Ki = 440 nM) due to optimized substituent interactions .
  • Solubility : The homopiperazine core’s flexibility enhances aqueous solubility, as seen in mGlu4 PAMs (e.g., VU0105737), which were designed to improve pharmacokinetic profiles .
Examples:
Compound Name Substituent Position Biological Activity Reference
This compound 4-Bromo Synthetic versatility
4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine 3-Bromo Altered electronic properties
1-[(4-Methyl-5-isoquinoline)sulfonyl]homopiperazine (H-1152) 5-Isoquinoline Enhanced ROCK inhibition
  • Regioisomerism : Moving the bromine from the 4- to 3-position () reduces symmetry and may hinder target binding in receptor applications.
  • Sulfonyl Group Variations: Replacement of bromobenzenesulfonyl with isoquinolinesulfonyl (H-1152) introduces aromatic stacking interactions critical for kinase inhibition .

Biological Activity

4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine (CAS Number: 937012-68-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features include a homopiperazine core and a sulfonyl group attached to a bromobenzene moiety, which may influence its reactivity and biological interactions. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications of this compound.

This compound exhibits significant biochemical interactions:

  • Enzyme Interactions : It has been noted to interact with various enzymes, influencing their activity. For example, it can inhibit certain kinases by binding to their active sites, thus preventing substrate access.
  • Stability : The compound is relatively stable under standard laboratory conditions but may degrade in the presence of moisture over time.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Anticancer Activity : Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, it has shown an IC50 value of 25.3 µM against KG1 cell lines and 77.4 µM against SNU16 cell lines.
  • Kinase Inhibition : The compound has demonstrated inhibitory effects on kinases such as FGFR1 (IC50 = 69.1 µM) and FGFR2 (IC50 = 30.2 µM), suggesting its potential as a targeted therapeutic agent in cancer treatment.

Molecular Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Binding Interactions : The compound forms stable complexes with specific biomolecules, which can either inhibit or activate enzymatic activities.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors and regulatory proteins, leading to altered cellular responses .

Pharmacological Implications

The interactions of this compound with biological targets suggest several pharmacological applications:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains, although further research is required to fully elucidate its spectrum of activity.
  • Therapeutic Applications : Given its ability to inhibit key kinases involved in cancer progression, this compound shows promise as a lead for developing novel anticancer therapies.

Data Summary

ActivityIC50 (µM)Cell Line/Target
Anticancer Activity25.3 ± 4.6KG1 Cell Lines
Anticancer Activity77.4 ± 6.2SNU16 Cell Lines
Kinase Inhibition69.1 ± 19.8FGFR1
Kinase Inhibition30.2 ± 1.9FGFR2

Case Studies

Several studies have reported on the biological activity of compounds structurally similar to this compound:

  • Inhibition of Tumor Growth : Research indicates that related sulfonamide compounds exhibit significant inhibition of tumor growth in vitro, suggesting a shared mechanism of action among these derivatives.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have revealed insights into absorption, distribution, metabolism, and excretion profiles that could inform the development of this compound as a therapeutic agent.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine
Reactant of Route 2
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4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine

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